molecular formula C14H11Br2NO B417333 N,2-bis(4-bromophenyl)acetamide

N,2-bis(4-bromophenyl)acetamide

Cat. No.: B417333
M. Wt: 369.05g/mol
InChI Key: NIYPINMAZGVRJK-UHFFFAOYSA-N
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Description

N,2-Bis(4-bromophenyl)acetamide (CAS: 349419-48-3) is a brominated acetamide derivative with the molecular formula C₁₄H₁₁Br₂NO and a molecular weight of 371.06 g/mol. Its structure features a central acetamide core substituted at the nitrogen atom and the α-carbon with two 4-bromophenyl groups.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05g/mol

IUPAC Name

N,2-bis(4-bromophenyl)acetamide

InChI

InChI=1S/C14H11Br2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18)

InChI Key

NIYPINMAZGVRJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular characteristics, and notable properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N,2-Bis(4-bromophenyl)acetamide C₁₄H₁₁Br₂NO 371.06 Two 4-bromophenyl groups High lipophilicity; potential synthesis intermediate
N-(4-Bromophenyl)-2-iodoacetamide C₈H₇BrINO 339.96 4-Bromophenyl, iodoacetamide Reactive intermediate (iodine as leaving group)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.19 4-Bromophenyl, 2-thienyl Heterocyclic modification for electronic diversity
2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide C₁₅H₁₄BrNO₃S 368.25 4-Bromophenyl, benzylsulfonyl Sulfonyl group enhances hydrogen-bonding potential
N-Methyl-2,2-bis(4-phenoxyphenoxy)acetamide C₂₇H₂₃NO₅ 441.48 Bis(4-phenoxyphenoxy), methylamide Polymer precursor; optimized synthesis yield (82%)
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ 451.31 Benzoylphenyl, methoxyimino Complex substituents for targeted binding (e.g., receptor agonists)

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